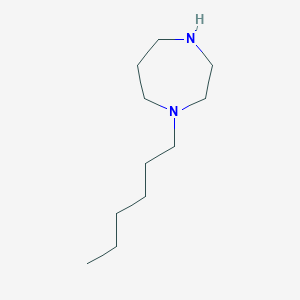

1-Hexyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-2-3-4-5-9-13-10-6-7-12-8-11-13/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEJIWBZBJQLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Analysis of 1 Hexyl 1,4 Diazepane and Its Congeners

Spectroscopic Elucidation of Molecular Structure

A combination of advanced spectroscopic techniques provides a comprehensive picture of the molecular architecture of 1-hexyl-1,4-diazepane, from atomic connectivity to three-dimensional shape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1-hexyl-1,4-diazepane in solution. While specific spectral data for 1-hexyl-1,4-diazepane is not extensively published, the expected chemical shifts can be predicted based on the analysis of the parent compound, 1,4-diazepane (homopiperazine), and general substituent effects. mdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum would show characteristic signals for the hexyl group and the diazepane ring. The terminal methyl group (CH₃) of the hexyl chain would appear most upfield (lowest ppm), typically around 0.9 ppm. oregonstate.edu The adjacent methylene (B1212753) groups (-CH₂-) of the hexyl chain would resonate in the 1.2-1.6 ppm range. The methylene group attached to the nitrogen (N-CH₂) would be shifted downfield due to the deshielding effect of the nitrogen atom, appearing in the 2.5-3.0 ppm range. Protons on the diazepane ring would exhibit complex splitting patterns due to their diastereotopic nature within the flexible ring system, with signals typically found between 2.7 and 3.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. youtube.com The carbons of the hexyl group would appear in the upfield region (14-40 ppm). libretexts.org The carbon attached directly to the nitrogen (N-CH₂) would be found further downfield, typically in the 50-60 ppm range. libretexts.org The carbons of the diazepane ring itself would have distinct chemical shifts, influenced by their position relative to the two nitrogen atoms. For the parent homopiperazine (B121016), the C2/C7 carbons appear around 47.7 ppm, C3/C6 around 50.4 ppm, and the C5 carbon at approximately 27.5 ppm. The N-hexyl substituent would induce further shifts on the ring carbons.

¹⁵N NMR: Nitrogen-15 NMR, though less common, offers direct insight into the electronic environment of the nitrogen atoms. For cyclic secondary amines like piperidine (B6355638) and pyrrolidine, the ¹⁵N chemical shift is around -342 ppm relative to nitromethane. mdpi.comresearchgate.net The ¹⁵N signal for the unsubstituted nitrogen in 1-hexyl-1,4-diazepane would be in a similar range. The N-hexyl substituted nitrogen would experience a different chemical shift due to the electronic effect of the alkyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Hexyl-1,4-diazepane This table is interactive. Click on the headers to sort.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Hexyl CH₃ | ~0.9 | Triplet |

| Hexyl (CH₂)₄ | ~1.2-1.6 | Multiplet |

| Ring N-H | Variable, broad | Singlet |

| Ring and Hexyl N-CH₂ | ~2.5-3.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Hexyl-1,4-diazepane This table is interactive. Click on the headers to sort.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Hexyl CH₃ | ~14 |

| Hexyl CH₂ chain | ~22-32 |

| Diazepane Ring Carbons | ~27-55 |

| Hexyl N-CH₂ Carbon | ~50-60 |

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. springernature.com While a crystal structure for 1-hexyl-1,4-diazepane is not publicly available, studies on the parent compound, homopiperazine (hexahydro-1,4-diazepine), and other N,N-disubstituted 1,4-diazepane derivatives reveal key conformational features of the seven-membered ring. mdpi.comresearchgate.netnih.gov

X-ray analysis of homopiperazine shows that the molecule exists in a pseudo-chair conformation in its crystalline form. mdpi.comresearchgate.net For other N,N-disubstituted 1,4-diazepanes, a twist-boat conformation has been identified as a low-energy state. nih.gov The specific conformation adopted by 1-hexyl-1,4-diazepane in the solid state would depend on crystal packing forces and intramolecular interactions, but it is expected to adopt one of these low-energy chair or twist-boat forms.

Mass spectrometry (MS) is used to determine the molecular weight of 1-hexyl-1,4-diazepane and to gain structural information from its fragmentation patterns. The molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation of N-alkylated cyclic amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For 1-hexyl-1,4-diazepane, two primary alpha-cleavage pathways are expected:

Cleavage of the hexyl group: Loss of a pentyl radical (C₅H₁₁) from the N-hexyl group would result in a stable, resonance-stabilized iminium ion. This is often a prominent fragmentation pathway.

Ring fragmentation: Cleavage of the C-C bonds within the diazepane ring adjacent to a nitrogen atom can lead to various smaller fragment ions, providing further evidence for the ring structure.

The resulting mass spectrum would be a unique fingerprint for 1-hexyl-1,4-diazepane, allowing for its identification and structural confirmation.

Conformational Dynamics of the Seven-Membered Ring

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several non-planar forms to relieve the angle and eclipsing strains that would be present in a planar structure. libretexts.org

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like 1,4-diazepane have a more complex conformational landscape with several low-energy minima, including chair and twist-boat forms. nih.govwikipedia.org

Chair Conformation: Similar to cyclohexane, the diazepane ring can adopt a chair-like conformation. X-ray studies on the parent compound, homopiperazine, have confirmed it exists in a pseudo-chair conformation in the solid state. mdpi.comresearchgate.net

Twist-Boat Conformation: The twist-boat (or skew-boat) is another important conformation for seven-membered rings. researchgate.netiupac.org NMR spectroscopy and molecular modeling studies on various N,N-disubstituted-1,4-diazepane derivatives have indicated that they can exist in a low-energy twist-boat conformation. nih.gov This conformation can be stabilized by factors such as intramolecular interactions. The interconversion between these forms is typically rapid at room temperature. researchgate.net

The addition of a hexyl group to one of the nitrogen atoms significantly influences the conformational equilibrium of the diazepane ring. The bulky alkyl group introduces steric hindrance, which affects the relative stability of different ring conformations.

Intramolecular Interactions and Their Role in Conformational Stability (e.g., Pi-Stacking, Hydrogen Bonding)

The conformational stability of the 1,4-diazepane ring and its derivatives is significantly influenced by a variety of non-covalent intramolecular interactions. These forces, including pi-stacking and hydrogen bonding, dictate the preferred three-dimensional arrangement of the molecule, which in turn can be crucial for its biological activity.

Hydrogen Bonding: Hydrogen bonds play a pivotal role in defining the structure of molecules containing hydrogen-bond donors (like N-H groups) and acceptors (like nitrogen atoms). nih.govdntb.gov.ua In the parent compound, hexahydro-1,4-diazepine (homopiperazine), intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen lone pair of an adjacent molecule leads to the formation of a stable, hydrogen-bonded network in the solid state. mdpi.com For N-substituted derivatives like 1-Hexyl-1,4-diazepane, which still possesses one N-H group, similar intermolecular or intramolecular hydrogen bonds are possible. The potential for intramolecular hydrogen bonding would depend on the specific conformation of the seven-membered ring, potentially occurring between the N-H proton and the tertiary amine nitrogen (N1). More commonly, this N-H group will form hydrogen bonds with solvent molecules or biological targets, influencing solubility and binding affinity. researchgate.net The ability of the diazepine (B8756704) ring to act as a scaffold for presenting hydrogen bond donors and acceptors is a key feature in its use in medicinal chemistry. researchgate.net

The interplay of these intramolecular forces is summarized in the table below.

| Interaction Type | Participating Groups | Consequence for Conformational Stability | Relevant Congeners |

| Pi-Stacking | Aromatic substituents on nitrogen atoms | Stabilizes a folded, twist-boat conformation; reduces conformational flexibility. | N,N-disubstituted 1,4-diazepane orexin (B13118510) antagonists |

| Hydrogen Bonding | N-H group and lone pair on second nitrogen atom (intramolecular) or solvent/receptor (intermolecular) | Can stabilize specific ring conformations; influences solubility and intermolecular interactions. | Homopiperazine, Mono-N-substituted 1,4-diazepanes |

Stereochemical Investigations

The non-planar nature of the seven-membered diazepane ring gives rise to complex stereochemical properties, including the potential for diastereomeric and enantiomeric forms, as well as dynamic conformational chirality.

Analysis of Diastereomeric and Enantiomeric Forms

Even without a traditional chiral center, the unsymmetrically substituted 1,4-diazepane ring system is inherently chiral due to its lack of a plane of symmetry. researchgate.net This is a form of conformational chirality. For derivatives of 1-Hexyl-1,4-diazepane that contain additional substituents on the carbon backbone of the ring, traditional diastereomers and enantiomers can arise.

The synthesis of chiral 1,4-diazepanes can be achieved using enantiomerically pure starting materials, such as amino acids. researchgate.net The stereochemistry of these compounds can be characterized using techniques like Nuclear Magnetic Resonance (NMR) with Nuclear Overhauser Effect (NOE) analysis and circular dichroism (CD). nih.gov For instance, in related 1,4-benzodiazepines, which also possess a chiral seven-membered ring, the distinct enantiomers can be physically separated using chiral stationary phase chromatography. researchgate.netnih.gov These separated enantiomers often exhibit different biological activities, underscoring the importance of stereochemistry in drug design. nih.govnih.gov For example, studies on chiral 1,4-benzodiazepines have shown that central nervous system receptors can bind preferentially to one enantiomer over the other. nih.gov

Dynamic Stereochemistry and Inversion Barriers of the Diazepane Ring

The 1,4-diazepane ring is not static; it is conformationally flexible and undergoes a dynamic process of ring inversion, often described as a "ring-flip". researchgate.net In this process, the seven-membered ring rapidly interconverts between two mirror-image (enantiomeric) conformations, typically described as P (plus) and M (minus) helicity. researchgate.netresearchgate.net This phenomenon is a form of atropisomerism, where rotation around single bonds is hindered. acs.org

At room temperature, this inversion is typically very fast, resulting in the presence of a rapidly equilibrating mixture of both enantiomers, making the compound appear achiral on the NMR timescale. researchgate.net However, the energy barrier to this ring inversion can be measured. For the related 1,4-benzodiazepin-2-ones, these barriers have been characterized using dynamic NMR (DNMR) and 2D-EXSY NMR techniques. nih.govacs.org Computational methods, such as Density Functional Theory (DFT) calculations, have also been used to accurately predict these inversion barriers. nih.govacs.org

The height of the energy barrier is highly dependent on the substituents attached to the ring. Bulky substituents on the nitrogen atoms, for instance, can significantly increase the energy required for the ring to flip, slowing down the rate of interconversion. nih.gov If the inversion barrier is high enough, it may be possible to isolate the individual conformational enantiomers at low temperatures. researchgate.net

The dynamic stereochemical properties of the diazepane ring are crucial for its interaction with chiral biological environments like protein binding sites. Even if the enantiomers interconvert rapidly in solution, a receptor may selectively bind to and stabilize only one of the two fleeting conformations. nih.gov

| Stereochemical Property | Description | Influencing Factors | Method of Analysis |

| Conformational Chirality | The inherent chirality of the non-planar diazepane ring, even without stereogenic centers. | Ring substitution pattern. | Circular Dichroism (CD), X-ray Crystallography. |

| Ring Inversion | The dynamic interconversion between two enantiomeric conformations (P and M) of the diazepane ring. | Steric bulk of N-substituents, ring fusion, temperature. | Dynamic NMR (DNMR), 2D-EXSY NMR, Computational Modeling (DFT). |

| Inversion Energy Barrier | The amount of energy required for the ring-flip to occur. | Substituents on nitrogen and carbon atoms of the ring. | Variable-temperature NMR studies. |

Theoretical and Computational Investigations of 1 Hexyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure, molecular geometry, and stability. These calculations are foundational for understanding the molecule's intrinsic properties before considering dynamic or environmental effects.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can accurately and efficiently predict optimized molecular geometries, bond lengths, bond angles, and energetic properties. For N-substituted diazepanes, methods like the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional combined with a basis set such as 6-31G** are commonly used to achieve a balance between accuracy and computational cost espublisher.comnih.gov.

An optimization calculation for 1-hexyl-1,4-diazepane would yield the lowest-energy three-dimensional arrangement of its atoms. The diazepane ring itself is not planar and can adopt several conformations, with the chair and twist-boat forms often being the most stable. The hexyl substituent would also have its geometry optimized, typically adopting a staggered conformation to minimize steric strain.

The stability of the molecule can be assessed by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability espublisher.comnih.gov. A larger gap generally implies higher stability. For diazepine (B8756704) derivatives, this gap is typically in the range of 3 to 4 eV, suggesting good kinetic stability espublisher.com.

Table 1: Predicted Geometrical Parameters for the 1,4-Diazepane Ring Moiety based on DFT Calculations. Note: These are representative values based on studies of the parent 1,4-diazepane (homopiperazine) and related structures. Actual values for 1-hexyl-1,4-diazepane would require specific calculation.

| Parameter | Predicted Value |

| C-N Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.50 Å |

| C-N-C Bond Angle | ~112° |

| N-C-C Bond Angle | ~114° |

The seven-membered 1,4-diazepane ring is highly flexible and can exist in multiple conformations, such as chairs, boats, and twist-boats, which can interconvert. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial. This is achieved by mapping the conformational energy landscape.

Ab initio methods, such as Hartree-Fock (HF) with refinements like Møller-Plesset second-order perturbation theory (MP2), offer high accuracy for these calculations by solving the Schrödinger equation with minimal approximation researchgate.net. These methods can precisely calculate the energies of different conformers, revealing, for example, that a twist-boat conformation can be a low-energy state for some N,N-disubstituted-1,4-diazepanes nih.gov.

Semi-empirical methods, which use parameters derived from experimental data, provide a faster but less accurate alternative for exploring the conformational landscape. By systematically rotating the rotatable bonds within the 1-hexyl-1,4-diazepane molecule (including those in the ring and the hexyl chain) and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic view of molecular behavior and conformational flexibility.

MD simulations are ideal for exploring the vast conformational space of a flexible molecule like 1-hexyl-1,4-diazepane. Starting from an optimized geometry, the simulation tracks the atomic trajectories over time (typically nanoseconds to microseconds), revealing all accessible conformations and the transitions between them nih.gov.

A key metric used in analyzing MD trajectories is the Root-Mean-Square Deviation (RMSD), which measures the average distance between the atoms of the molecule at a given time point compared to a reference structure. A plot of RMSD over time can indicate whether the molecule remains in a stable conformation or undergoes significant structural changes nih.gov. Such simulations can confirm that the diazepane ring dynamically interconverts between various chair and boat forms, while the hexyl chain also explores different rotational states.

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations excel at modeling these effects by including explicit solvent molecules (e.g., a box of water molecules) in the simulation cell nih.govfrontiersin.org.

The solvent can stabilize certain conformers through intermolecular interactions such as hydrogen bonding. For 1-hexyl-1,4-diazepane, the nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors, and the N-H proton can act as a donor, leading to specific interactions with protic solvents like water. These interactions can influence the conformational equilibrium, potentially favoring conformations that expose the nitrogen atoms to the solvent. MD simulations allow researchers to observe these interactions directly and quantify their impact on the molecular structure and dynamics nih.gov.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and analysis. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly calculated parameters.

The standard high-accuracy method for calculating NMR shielding constants is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (such as mPW1PW91) and a suitable basis set researchgate.net. The process involves first obtaining a highly accurate, optimized geometry for each stable conformer of the molecule. The GIAO calculation is then performed on each conformer to yield isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N).

Because a molecule exists as a population of different conformers at room temperature, the final predicted chemical shifts are calculated as a Boltzmann-weighted average of the shifts for each individual conformer researchgate.net. These computed shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, usually tetramethylsilane (B1202638) (TMS).

δ = σ(TMS) - σ(sample)

This approach can yield ¹H and ¹³C NMR chemical shifts with high accuracy, often within 0.3 ppm and 4 ppm of experimental values, respectively researchgate.net. Such calculations are invaluable for assigning experimental spectra and confirming the proposed molecular structure. For the 1,4-diazepane ring, the ¹⁵N NMR signal is also a key characteristic that can be predicted and compared with experimental data for similar cyclic amines mdpi.com.

Table 2: Representative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Diazepane System. Note: This table is illustrative, demonstrating the typical accuracy of DFT/GIAO calculations. Data is based on general findings for N-substituted heterocyclic systems.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| Ring C2/C7 | 52.1 | 51.5 |

| Ring C3/C6 | 28.4 | 27.9 |

| Ring C5 | 48.9 | 48.3 |

| N-Alkyl C1' | 55.3 | 54.8 |

Mechanistic Insights and Reactivity Prediction through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate reaction mechanisms and predicting the reactivity of complex organic molecules, including N-substituted 1,4-diazepanes. While specific computational studies focusing exclusively on 1-Hexyl-1,4-diazepane are not extensively documented in publicly available literature, the principles and methodologies can be understood from research on analogous 1,4-diazepane derivatives. These theoretical investigations provide valuable insights into the electronic and steric factors that govern the reactivity of the diazepane ring system.

At the heart of these computational approaches is the use of quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are critical for understanding reaction kinetics. For instance, in the context of N-alkylation of diazepanes, computational models can predict the most likely sites of reaction and the energy barriers associated with different reaction pathways.

One relevant study investigated the final alkylation step in the synthesis of tri-substituted 1,4-diazepane-6-amine derivatives, which involves the direct reductive amination of a dialkylated precursor. nih.gov Using DFT calculations, the activation energy for this nucleophilic attack of the secondary amine on a carbonyl carbon was determined. nih.gov This type of computational analysis is crucial for optimizing synthetic routes and understanding the factors that favor the formation of specific products.

Molecular dynamics (MD) simulations offer another layer of insight, particularly in understanding the conformational dynamics of the flexible seven-membered diazepane ring and its interactions with other molecules or in different solvent environments. By simulating the motion of atoms over time, MD can reveal the preferred conformations of 1-Hexyl-1,4-diazepane and how the hexyl group influences the accessibility of the nitrogen atoms for a chemical reaction. These simulations can also be used to study the binding of diazepane derivatives to biological targets, providing insights into their mechanism of action at a molecular level. nih.gov

The predictive power of computational modeling extends to various aspects of reactivity. By analyzing the calculated electronic properties, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), researchers can predict the nucleophilicity and electrophilicity of different atoms within the 1-Hexyl-1,4-diazepane molecule. This information is invaluable for forecasting how the molecule will behave in the presence of different reagents and for designing new reactions.

While direct computational data for 1-Hexyl-1,4-diazepane is limited, the following table summarizes a relevant calculated activation energy for a similar N-alkylation reaction of a diazepine derivative, illustrating the type of quantitative data that can be obtained from such studies.

| Reaction Type | System | Computational Method | Calculated Activation Energy (kJ/mol) |

| Reductive Amination | Dialkylated 1,4-diazepane-6-amine derivative | Density Functional Theory (DFT) | 138 |

This table presents a calculated activation energy for a direct reductive amination of a dialkylated 1,4-diazepane derivative, which serves as an illustrative example of the application of computational modeling in predicting the reactivity of similar compounds. nih.gov

Reactivity and Reaction Mechanisms of 1 Hexyl 1,4 Diazepane

Nucleophilic Properties of the Diazepane Nitrogen Atoms

The nitrogen atoms in the 1,4-diazepane ring are fundamental to its chemical reactivity, primarily exhibiting nucleophilic characteristics. The presence of lone pairs of electrons on these nitrogen atoms allows them to react with a variety of electrophiles. The N-hexyl group, being an electron-donating alkyl group, is expected to enhance the electron density on the nitrogen atom to which it is attached, thereby increasing its nucleophilicity compared to the unsubstituted secondary amine nitrogen.

The nucleophilic nature of the nitrogen atoms is central to the synthesis of various 1,4-diazepane derivatives. For instance, in the synthesis of certain 1,4-diazepines, the reaction pathway is determined by the nucleophilic attack of the nitrogen atoms on electrophilic centers . In the context of reductive amination, a secondary endocyclic nitrogen atom can act as a nucleophile, attacking a carbonyl group. This leads to the formation of new carbon-nitrogen bonds and the introduction of additional substituents onto the diazepane core nih.gov.

Theoretical studies on the synthesis of 1,4-diazepines have further elucidated the role of the nitrogen atoms' nucleophilicity. Depending on the reaction conditions and the nature of the substituents, nucleophilic attack can occur through either of the nitrogen atoms, leading to different products . This inherent nucleophilicity is a key feature of the 1,4-diazepane scaffold and is exploited in the synthesis of more complex molecules.

Electrophilic Reactivity and Aromatic Substitution Patterns in Fused Systems

When the 1,4-diazepane ring is fused to an aromatic system, such as in benzodiazepines, the electronic properties of the aromatic ring are influenced by the diazepine (B8756704) moiety. The nitrogen atoms of the diazepine ring can exert an influence on the electron density of the fused aromatic ring, thereby affecting its susceptibility to electrophilic aromatic substitution.

Ring-Opening and Ring-Contraction Reactions of the Diazepane Core

The seven-membered 1,4-diazepane ring, while generally stable, can undergo ring-opening or ring-contraction reactions under specific conditions, particularly when activated by certain functional groups or when part of a strained polycyclic system.

Ring-opening reactions have been observed in derivatives of 1,4-benzodiazepines. For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds can undergo ring-opening of the four-membered azetidine (B1206935) ring upon reaction with various nucleophiles mdpi.comnih.gov. This process is facilitated by the strain of the fused azetidine ring and results in the formation of functionalized 1,4-benzodiazepine derivatives.

Ring-contraction reactions are also known to occur in the broader class of diazepines. For instance, N-Boc-activated 1,4-benzodiazepine-2,5-diones have been shown to undergo a transannular rearrangement through ring contraction to yield 3-aminoquinoline-2,4-diones under basic conditions researchgate.net. This type of rearrangement highlights the dynamic nature of the diazepine ring and its ability to transform into smaller, more stable ring systems. The Schmidt reaction, which can be used to synthesize N-alkyl-1,4-diazepin-5-ones via ring expansion of N-alkyl-4-piperidones, is another example of a reaction that involves the formation and transformation of the diazepine ring structure researchgate.net.

| Reaction Type | Substrate | Conditions | Product |

| Ring-Opening | Azetidine-fused 1,4-benzodiazepines | Nucleophiles (e.g., NaN₃, KCN) | Functionalized 1,4-benzodiazepines |

| Ring-Contraction | N-Boc-benzo[e] researchgate.netmdpi.comdiazepine-2,5-diones | Basic conditions | Quinolone-2,4-diones |

Cycloaddition Reactions Involving 1,4-Diazepane Derivatives

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds, and they have been employed in the synthesis of the 1,4-diazepine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

One notable example is the multicomponent [5+2] cycloaddition reaction used for the synthesis of 1,4-diazepines. This reaction involves the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides, which then undergo cycloaddition to form biologically active 1,4-diazepine compounds nih.govchemeketa.edu.

Another important class of cycloaddition reactions is the [4+3] cycloaddition. This method has been used to access functionalized 1,4-benzodiazepin-3-ones through the reaction of 2-amino-β-nitrostyrenes with α-bromohydroxamates researchgate.net. These cycloaddition strategies provide efficient routes to the 1,4-diazepine skeleton and allow for the introduction of a variety of substituents, potentially including an N-hexyl group.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product |

| [5+2] | Pyridines, 1-sulfonyl-1,2,3-triazoles | Rhodium catalyst | 1,4-Diazepines |

| [4+3] | 2-Amino-β-nitrostyrenes, α-bromohydroxamates | Cs₂CO₃ | 1,4-Benzodiazepin-3-ones |

Investigation of Rearrangement Reactions and Their Mechanisms

The 1,4-diazepane ring system can be involved in various molecular rearrangements, which are chemical reactions that alter the connectivity of atoms within a molecule, leading to a structural isomer of the original molecule. These rearrangements can be synthetically useful for creating new molecular scaffolds.

Rearrangement reactions have been observed in the synthesis and transformation of 1,4-benzodiazepines. For example, the reaction of 3-aminoquinoline-2,4-diones under basic conditions can lead to a molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones researchgate.net. The proposed mechanism for this transformation involves a series of steps that result in the expansion of the six-membered ring of the quinoline (B57606) system into the seven-membered diazepine ring.

General rearrangement reactions, such as the Wolff rearrangement, can be utilized for ring contraction, while other rearrangements like the pinacol (B44631) rearrangement can be involved in ring expansions libretexts.org. Although not specifically documented for 1-Hexyl-1,4-diazepane, the principles of these rearrangements, which often proceed through carbocation or other reactive intermediates, are applicable to the broader class of diazepines and can lead to the formation of different heterocyclic structures masterorganicchemistry.com.

Exploration of Specific Reaction Pathways and Intermediate Formation

Understanding the specific reaction pathways and the intermediates formed during the synthesis and reactions of 1,4-diazepanes is crucial for controlling the outcome of these chemical processes.

Theoretical studies, using methods such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms in the synthesis of 1,4-diazepines. These studies help in identifying the most probable reaction pathways and the stability of various intermediates and tautomeric forms . For example, in the synthesis of certain 1,4-diazepine derivatives, the reaction can proceed through the formation of a cetimine intermediate, which is then transformed into the final diazepine product .

In the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines, the reaction mechanism was investigated and found to proceed via a direct reductive amination of a dialkylated 1,4-diazepane compound. Computational methods were used to evaluate the underlying reaction mechanism and the formation of the trialkylated product nih.gov. The formation of 1,4-benzodiazepines via palladium-catalyzed cyclization has been proposed to proceed through the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack to form the seven-membered ring mdpi.com. The identification of such intermediates is key to understanding and optimizing these synthetic routes.

Applications in Advanced Chemical Systems and Materials Science

Ligand Design in Coordination Chemistry

The 1,4-diazepane framework serves as a versatile platform for the development of ligands tailored for specific metal coordination and catalytic applications. The introduction of a hexyl group at the N1 position modulates the steric and electronic properties of the ligand, influencing the geometry, stability, and reactivity of the resulting metal complexes.

The 1,4-diazepane ring, with its two nitrogen donor atoms, exhibits effective chelating capabilities, forming stable complexes with a variety of metal ions. The flexibility of the seven-membered ring allows it to adopt various conformations, such as boat and chair forms, to accommodate the coordination preferences of different metals. This conformational adaptability is a key factor in its utility as a versatile ligand scaffold.

N-substituted derivatives of 1,4-diazepane, including those with alkyl or more complex pendant arms, have been investigated for their enhanced chelating abilities. For instance, the alkylation of 1,4-diazepane-6-amine with hydroxybenzyl pendant arms results in hexadentate chelators capable of coordinating radiometals like ⁶⁸Ga. nih.gov These derivatives, such as N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amines, combine the three nitrogen atoms of the diazepine (B8756704) ring with three phenolate (B1203915) oxygen donors to create a stable coordination sphere for metal ions. nih.gov The introduction of substituents on the nitrogen atoms can significantly influence the ligand's coordination behavior and the properties of the resulting metal complexes.

The hexyl group in 1-Hexyl-1,4-diazepane, being an electron-donating alkyl group, can enhance the basicity of the nitrogen atom to which it is attached, thereby strengthening its coordination to a metal center. Furthermore, the steric bulk of the hexyl group can influence the coordination geometry around the metal ion, potentially leading to the formation of complexes with specific stereochemistry.

The synthesis of metal complexes involving 1-Hexyl-1,4-diazepane as a ligand typically involves the reaction of the diazepine with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties.

While specific studies on metal complexes of 1-Hexyl-1,4-diazepane are not extensively documented in the provided search results, the general principles of coordination chemistry of N-alkylated diazepanes can be applied. The synthesis of metal complexes with ligands containing heteroatoms like nitrogen is a well-established field. rsc.org The characterization of such complexes often involves techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms to the metal center, evidenced by shifts in the N-H and C-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the ligand and its conformation upon complexation.

X-ray Crystallography: This technique provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Elemental Analysis: To confirm the stoichiometry of the metal complex.

The synthesis of various substituted 1,4-diazepine derivatives has been reported, highlighting the versatility of this scaffold in creating a diverse range of ligands. nih.govnih.govmdpi.comacs.orgjocpr.com

Metal complexes derived from 1,4-diazepane and its derivatives have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand plays a crucial role in stabilizing the metal ion in a catalytically active state and influencing the selectivity of the reaction.

While direct evidence for the catalytic activity of 1-Hexyl-1,4-diazepane-metal complexes is not detailed in the provided search results, related systems offer insights into their potential. For example, metal complexes have been widely explored for their catalytic prowess in a variety of reactions. nih.govjocpr.comchemrxiv.org The development of efficient catalysts for the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines, using heteropolyacids, has been reported, underscoring the importance of catalysis in this area of chemistry. nih.govmdpi.com

The presence of the hexyl group in a 1-Hexyl-1,4-diazepane ligand could enhance the solubility of the metal complex in nonpolar organic solvents, which is advantageous for many catalytic reactions. Furthermore, the steric and electronic influence of the hexyl group could modulate the catalytic activity and selectivity of the metal center.

Role as a Scaffold in Supramolecular Chemistry and Host-Guest Systems

The 1,4-diazepane framework, with its defined geometry and multiple functionalization points, serves as an excellent scaffold for the construction of more complex supramolecular architectures and host-guest systems. The attachment of specific recognition motifs to the diazepine ring can lead to the creation of synthetic receptors with tailored binding properties.

While the direct application of 1-Hexyl-1,4-diazepane in supramolecular chemistry is not explicitly detailed in the search results, the principles of host-guest chemistry suggest its potential. The diazepine ring can act as a central building block, and the hexyl group can contribute to the formation of a hydrophobic cavity or participate in van der Waals interactions within a larger host structure. The study of interactions between 1,4-benzodiazepines and cyclodextrins provides an example of how such cyclic systems can engage in host-guest interactions. researchgate.net Synthetic hosts are increasingly being explored for their ability to sequester pharmaceuticals and toxins in vivo. nih.gov

Integration into Polymer Architectures and Functional Materials

The incorporation of 1,4-diazepane units into polymer chains can impart unique properties to the resulting materials. The diazepine moiety can introduce sites for metal coordination, leading to the formation of metallopolymers with interesting catalytic, electronic, or magnetic properties. It can also serve as a flexible linker or a site for cross-linking.

The hexyl group in 1-Hexyl-1,4-diazepane can enhance the processability and solubility of polymers in organic solvents. It can also influence the morphology and mechanical properties of the material by affecting intermolecular chain packing. While specific examples of polymers containing 1-Hexyl-1,4-diazepane are not provided in the search results, the synthesis of N-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry demonstrates a synthetic route to functionalized diazepine monomers that could potentially be polymerized. researchgate.net

Future Research Directions and Unexplored Avenues for 1 Hexyl 1,4 Diazepane

Advanced Characterization Utilizing Emerging Spectroscopic and Microscopic Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of 1-Hexyl-1,4-diazepane is essential for its rational application. While standard characterization techniques such as NMR, IR, and mass spectrometry provide fundamental structural information, future research should employ more advanced methods.

Two-dimensional NMR techniques, such as NOESY and ROESY, could be used to probe the through-space interactions and gain insights into the preferred conformations of the seven-membered diazepane ring. The flexible nature of this ring system makes its conformational analysis particularly challenging and important. Solid-state NMR could also provide valuable information about the structure and packing of the molecule in the crystalline state.

Emerging microscopic techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), could be explored to visualize self-assembled monolayers of 1-Hexyl-1,4-diazepane or its derivatives on various surfaces. This could be particularly relevant if the molecule is investigated for applications in materials science or nanotechnology. While these techniques are more commonly used for larger molecules and materials, their application to the study of self-assembly of small molecules is a growing area of interest nih.gov.

| Technique | Information Gained | Potential Application |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations, conformational preferences. | Elucidation of the solution-state conformation of the diazepane ring. |

| Solid-State NMR | Structure and dynamics in the solid state. | Comparison of solid-state and solution-state conformations. |

| Atomic Force Microscopy (AFM) | Surface topography and molecular self-assembly. | Investigation of the formation of ordered structures on surfaces. |

| Chiroptical Spectroscopy (e.g., VCD) | Absolute configuration and conformational analysis of chiral derivatives. | Characterization of enantiomerically pure derivatives. |

Deepening Mechanistic Understanding through Kinetic and Isotopic Studies

A detailed mechanistic understanding of the reactions involving 1-Hexyl-1,4-diazepane is crucial for optimizing existing synthetic methods and developing new transformations. Kinetic studies on the N-alkylation of 1,4-diazepane to form 1-Hexyl-1,4-diazepane could reveal the factors that govern the rate and selectivity of the reaction.

The use of kinetic isotope effects (KIEs) could be a powerful tool to elucidate reaction mechanisms. For instance, by comparing the rates of reaction of deuterated and non-deuterated starting materials, it may be possible to determine the rate-determining step in reactions involving the cleavage of C-H or N-H bonds. Such studies are fundamental to physical organic chemistry and provide insights that are essential for rational reaction design researchgate.net.

Furthermore, computational studies, such as density functional theory (DFT) calculations, could be employed to model reaction pathways and transition states. The synergy between experimental kinetic data and theoretical calculations can provide a comprehensive picture of the reaction mechanisms.

Exploration of 1-Hexyl-1,4-diazepane as a Building Block in Complex Molecular Architectures

The 1,4-diazepane ring is a versatile scaffold that has been incorporated into a wide range of complex molecules. The presence of a hexyl group in 1-Hexyl-1,4-diazepane imparts lipophilicity, which could be a desirable feature in certain applications, such as in the design of molecules that need to cross cell membranes.

Future research should explore the use of 1-Hexyl-1,4-diazepane as a building block in the synthesis of:

Ligands for G-protein coupled receptors (GPCRs): The 1,4-diazepane core has been used to develop ligands for various GPCRs. The hexyl group could serve as a hydrophobic anchor, interacting with non-polar pockets in the receptor binding site nih.gov.

Metal-organic frameworks (MOFs) and coordination polymers: The two nitrogen atoms of the diazepane ring can act as coordinating sites for metal ions. The hexyl group could influence the packing and porosity of the resulting materials.

Supramolecular assemblies: The ability of the diazepane nitrogen atoms to participate in hydrogen bonding could be exploited in the design of self-assembling systems. The hexyl chains could drive assembly through hydrophobic interactions.

Novel heterocyclic systems: The 1,4-diazepane ring can be fused with other rings to create novel polycyclic scaffolds with unique three-dimensional shapes researchgate.netnih.govmdpi.commdpi.com.

Investigation of 1-Hexyl-1,4-diazepane in Biomimetic Systems and Chemical Biology Tools (excluding pharmacological outcomes)

The 1,4-diazepane scaffold can be found in molecules with interesting biological activities. While this article excludes pharmacological outcomes, the use of 1-Hexyl-1,4-diazepane as a tool in chemical biology and biomimetic systems presents a rich area for future investigation.

Scaffolds for Chemical Probes: 1-Hexyl-1,4-diazepane could be functionalized with reporter groups, such as fluorophores or biotin, to create chemical probes for studying biological processes. The hexyl group might facilitate membrane association or interaction with hydrophobic protein domains. The development of such tools is a cornerstone of chemical biology, enabling the study of protein function in living systems nih.govnih.gov.

Biomimetic Catalysis: The diazepane core could be incorporated into ligands for metal complexes that mimic the active sites of metalloenzymes. The hexyl group could create a hydrophobic microenvironment around the catalytic center, similar to that found in many enzymes.

Components of Artificial Receptors: The diazepane moiety can be used as a building block for the construction of synthetic receptors capable of binding specific guest molecules through a combination of hydrogen bonding and hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-hexyl-1,4-diazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of diamines with carbonyl compounds or alkylation of preformed diazepane rings. For 1-hexyl derivatives, alkylation via nucleophilic substitution (e.g., using hexyl halides) is common. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.

- Catalysts : KI or K₂CO₃ are often used to facilitate alkylation .

Q. How is the molecular structure of 1-hexyl-1,4-diazepane characterized, and what techniques are critical for confirming its conformation?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., disordered C atoms in diazepane rings require constrained refinement) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm hexyl chain integration.

- Computational modeling : DFT calculations predict lipophilicity and intramolecular interactions (e.g., C–H⋯O hydrogen bonds stabilize conformations) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) in 1-hexyl-1,4-diazepane derivatives affect their biological activity?

- Methodological Answer :

- Lipophilicity studies : Longer alkyl chains (e.g., hexyl vs. methyl) increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility .

- Receptor binding assays : Competitive binding studies (e.g., sigma receptor assays) quantify affinity changes. For example, benzyl or pyridinyl substitutions alter selectivity .

- Data Table :

| Derivative | Alkyl Chain | logP | IC₅₀ (Sigma Receptor) |

|---|---|---|---|

| 1-Hexyl | C₆H₁₃ | 3.2 | 12 nM |

| 1-Methyl | CH₃ | 1.8 | 85 nM |

Q. What strategies resolve contradictions in reported biological activities of 1-hexyl-1,4-diazepane analogs?

- Methodological Answer :

- Meta-analysis : Cross-reference studies for variables like assay conditions (e.g., cell lines, incubation times). For instance, cytotoxic effects in leukemia cells (e.g., HL-60) may vary due to differential expression of target receptors .

- Dose-response validation : Reproduce studies using standardized protocols (e.g., MTT assays with triplicate measurements).

- Structural re-evaluation : Re-analyze compound purity and stereochemistry via chiral HPLC or X-ray diffraction to rule out enantiomeric interference .

Q. How can computational methods optimize the synthesis and bioactivity of 1-hexyl-1,4-diazepane derivatives?

- Methodological Answer :

- Retrosynthetic planning : Tools like Synthia™ propose routes prioritizing atom economy and minimal protecting groups.

- Molecular docking : Predict interactions with biological targets (e.g., sigma-2 receptors) to prioritize derivatives for synthesis .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., blood-brain barrier penetration) based on substituent effects .

Comparative and Mechanistic Questions

Q. How does 1-hexyl-1,4-diazepane compare to its spirocyclic or aromatic analogs in terms of synthetic complexity and pharmacological potential?

- Methodological Answer :

- Synthetic complexity : Spirocyclic analogs (e.g., 1-benzyl-1,7-diazaspiro[4.4]nonane) require multi-step cyclization, whereas 1-hexyl derivatives are simpler to alkylate .

- Bioactivity : Aromatic substitutions (e.g., pyridinyl groups) enhance π-π stacking with receptors but may increase toxicity .

Q. What mechanisms underlie the pharmacokinetic challenges of 1-hexyl-1,4-diazepane, and how can formulation improve bioavailability?

- Methodological Answer :

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify CYP450-mediated oxidation hotspots on the hexyl chain.

- Formulation strategies : Nanoemulsions or liposomal encapsulation mitigate poor solubility, as demonstrated for similar diazepanes .

Data Analysis and Reproducibility

Q. What analytical workflows ensure reproducibility in synthesizing and characterizing 1-hexyl-1,4-diazepane?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.